
Nitrazepam-D5
Overview
Description
Nitrazepam-D5 (deuterated nitrazepam) is a stable isotope-labeled internal standard widely used in analytical toxicology and pharmacology for the quantification of nitrazepam and related benzodiazepines. Its chemical structure involves the substitution of five hydrogen atoms with deuterium (²H), typically at positions critical for maintaining chromatographic and mass spectrometric behavior similar to the non-deuterated parent compound. This deuterated analog is essential for improving accuracy in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods by correcting for matrix effects and instrument variability .
This compound is commercially available from suppliers such as Lipomed AG (Switzerland), Chiron (Norway), and Cerilliant (USA), ensuring its accessibility for forensic, clinical, and research laboratories . Its primary applications include method validation, quality control, and the analysis of biological samples (e.g., blood, urine) for benzodiazepine monitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrazepam-d5 involves the incorporation of deuterium atoms into the nitrazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the synthesis of nitrazepam using deuterated starting materials. For example, deuterated benzene can be used to introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Setup: The nitrazepam is dissolved in a deuterated solvent.
Deuterium Exchange: The solution is heated in the presence of a deuterating agent to facilitate the exchange of hydrogen atoms with deuterium.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Nitrazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrobenzodiazepine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Nitrazepam-d5 is widely used in scientific research due to its stable isotopic label. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of nitrazepam.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of nitrazepam in biological systems.
Forensic Toxicology: Used in forensic laboratories to detect and quantify nitrazepam in biological samples.
Drug Development: Assists in the development of new benzodiazepine derivatives by providing a reference standard for analytical methods.
Mechanism of Action
Nitrazepam-d5, like nitrazepam, exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This results in sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Structural and Functional Characteristics
The table below compares Nitrazepam-D5 with other deuterated benzodiazepine internal standards:
Compound | Parent Drug | Molecular Formula | Molecular Weight | Key Applications | Suppliers |
---|---|---|---|---|---|
This compound | Nitrazepam | C₁₅H₆D₅ClN₄O₃ | ~289.8* | Quantification of nitrazepam, clonazolam, flubromazolam, etizolam, diclazepam | Lipomed, Chiron, Cerilliant |
Diazepam-D5 | Diazepam | C₁₆H₈D₅ClN₂O | 289.8 | Analysis of diazepam and metabolites (e.g., nordiazepam, oxazepam) | Cerilliant, Lipomed |
Flunitrazepam-D3 | Flunitrazepam | C₁₆H₁₀D₃ClFN₃O₃ | ~335.7* | Detection of flunitrazepam and 7-aminoflunitrazepam in forensic samples | Lipomed, Chiron |
Lorazepam-D4 | Lorazepam | C₁₅H₆D₄ClN₂O₂ | ~321.1* | Monitoring lorazepam in urine and blood | Cerilliant |
Nordiazepam-D5 | Nordiazepam | C₁₅H₅D₅ClN₂O | 275.74 | Quantification of nordiazepam (diazepam metabolite) | Cerilliant, Toronto Research Chemicals |
*Molecular weights estimated based on parent drug structures and deuterium substitution.
Key Observations:
- Specificity : this compound is structurally tailored for nitrazepam but has been cross-utilized for designer benzodiazepines (e.g., clonazolam, etizolam) due to shared metabolic fragments. However, method-specific optimization may require switching to more analyte-specific deuterated standards (e.g., etizolam-D3) to avoid cross-reactivity .
- Deuterium Substitution : The number and position of deuterium atoms influence chromatographic separation. For instance, adjusting oxazepam’s parent ion (m/z 289) was necessary to prevent interference with this compound in LC-MS/MS methods .
Analytical Performance
- This compound vs. Diazepam-D5: Both are used for benzodiazepine quantification, but Diazepam-D5 is preferred for diazepam and its metabolites (e.g., nordiazepam). This compound exhibits better specificity for nitrazepam and structurally related analogs .
- This compound vs. Flunitrazepam-D3 : Flunitrazepam-D3 is critical for detecting flunitrazepam in low concentrations (e.g., date-rape drug cases), whereas this compound is more versatile for multi-analyte panels .
Method Development and Validation
- Multi-Analyte Panels : this compound was initially used as an internal standard for clonazolam, flubromazolam, and etizolam in a UHPLC-MS/MS method. However, subsequent method refinements replaced it with etizolam-D3 to enhance specificity for clonazolam and etizolam .
- Cross-Reactivity : In a study analyzing oxazepam, the parent ion was adjusted to m/z 289 to avoid overlap with this compound, underscoring the need for careful method optimization .
Forensic and Clinical Utility
- Postmortem Toxicology: this compound demonstrated reliability in bile and blood analysis, with recovery rates >85% in validated chemiluminescence immunoassays and LC-MS/MS methods .
- Designer Benzodiazepines: Its application expanded to novel benzodiazepines (e.g., diclazepam), though deuterium-labeled analogs like diclazepam-D4 are now preferred for higher precision .
Biological Activity
Nitrazepam-D5 is a deuterated derivative of nitrazepam, a benzodiazepine commonly used for its sedative and hypnotic properties. The incorporation of deuterium in the molecular structure alters the pharmacokinetics and metabolism of the compound, making it a valuable tool in pharmacological studies and toxicology. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, stability, and implications in clinical and forensic settings.
Pharmacodynamics
Nitrazepam exhibits its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). The biological activity of this compound can be summarized as follows:
- Mechanism of Action : this compound binds to the benzodiazepine site on GABA_A receptors, increasing the frequency of chloride channel opening and resulting in hyperpolarization of neurons.
- Sedative Effects : Clinical studies indicate that this compound retains sedative properties similar to its non-deuterated counterpart, making it effective for treating insomnia and anxiety disorders.
Metabolism
The metabolism of this compound is crucial for understanding its pharmacokinetic profile. The compound is primarily metabolized in the liver through hydroxylation and glucuronidation. Key findings include:
- Biotransformation : Studies have shown that this compound undergoes similar metabolic pathways as nitrazepam, leading to the formation of active metabolites such as 7-aminonitrazepam.
- Stability : Research indicates that this compound demonstrates good stability in biological matrices, with retention rates exceeding 90% over extended periods under controlled conditions .
Analytical Methods
Various analytical techniques have been developed to quantify this compound in biological samples. These methods are essential for both clinical monitoring and forensic analysis.
Case Studies
Several case studies highlight the significance of this compound in forensic toxicology:
- Forensic Toxicology : In a study analyzing drug-facilitated sexual assault cases, this compound was detected alongside other benzodiazepines, indicating its potential use in illicit scenarios .
- Clinical Monitoring : A clinical trial assessing the safety profile of nitrazepam derivatives included this compound, demonstrating its efficacy without significant adverse effects compared to traditional benzodiazepines .
Research Findings
Recent studies have focused on the implications of using deuterated compounds like this compound in research:
- Enhanced Pharmacokinetic Studies : The use of deuterated compounds allows for more precise tracking of drug metabolism and interactions within biological systems due to their distinct mass signatures .
- Stability Assessment : Stability tests have shown that this compound remains stable across various toxicological matrices, making it suitable for long-term studies .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Nitrazepam-D5 in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Key parameters include:
- Chromatography : Reverse-phase C18 column, gradient elution with methanol/ammonium formate buffer (pH 3.5) .
- Mass Spectrometry : Electrospray ionization (ESI) in positive mode, monitoring transitions at m/z 286 → 241 (Nitrazepam) and m/z 291 → 246 (this compound) .
- Validation : Follow ICH guidelines for precision (CV <15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ ≤1 ng/mL) .
Q. How should researchers design in vitro studies to assess this compound metabolic stability?
- Experimental Design :
Use human liver microsomes (HLM) or hepatocytes incubated with this compound (1–10 µM) and NADPH cofactor.
Include controls (no NADPH, heat-inactivated microsomes).
Sample at 0, 15, 30, 60, and 120 minutes for LC-MS/MS analysis.
Calculate half-life (t½) and intrinsic clearance (CLint) using the in vitro t½ method .
Q. What are the critical factors in ensuring reproducibility in this compound pharmacokinetic (PK) studies?
- Key Considerations :
- Standardize animal models (e.g., Sprague-Dawley rats, n ≥ 6/group) and dosing routes (oral vs. intravenous).
- Use crossover designs to minimize inter-individual variability.
- Validate bioanalytical methods for plasma/brain homogenates, including stability tests for freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound metabolite profiles across studies?
- Analytical Strategy :
Perform high-resolution mass spectrometry (HR-MS) to distinguish isobaric metabolites (e.g., hydroxylated vs. glucuronidated forms).
Use stable isotope tracers (e.g., <sup>13</sup>C-labeled Nitrazepam) to track metabolic pathways.
Apply kinetic isotope effect (KIE) analysis to assess deuterium’s impact on metabolism rates .
- Data Interpretation : Cross-validate findings with in silico tools (e.g., Schrödinger’s Metabolite Predictor) and enzyme phenotyping assays (CYP3A4 vs. CYP2C19) .
Q. What experimental approaches mitigate cross-reactivity in immunoassays for this compound detection?
- Method Optimization :
Develop monoclonal antibodies with epitope specificity for the deuterated benzodiazepine core.
Validate against structurally similar analogs (e.g., Diazepam, Lorazepam) using competitive ELISA.
Confirm specificity via Western blot or surface plasmon resonance (SPR) .
Q. How should conflicting data on this compound’s blood-brain barrier (BBB) permeability be addressed?
- Integrated Workflow :
Compare in situ brain perfusion (rodent models) with in vitro BBB models (hCMEC/D3 cell line).
Measure unbound brain-to-plasma ratio (Kp,uu) using microdialysis.
Apply population pharmacokinetic modeling to reconcile interspecies differences .
Q. What statistical methods are robust for meta-analysis of this compound’s dose-response relationships?
- Data Analysis :
Use mixed-effects models to account for study heterogeneity (e.g., random effects for study design).
Perform Bayesian meta-regression to adjust for covariates (e.g., age, renal function).
Validate with sensitivity analysis excluding outliers (e.g., studies with high risk of bias) .
Q. Methodological Guidelines
Q. How to optimize LC-MS/MS parameters for low-abundance this compound quantification in human plasma?
- Optimization Steps :
Ion Source Settings : Nebulizer gas pressure (35 psi), drying gas (10 L/min, 350°C).
Collision Energy : Optimize via direct infusion (e.g., 20–35 eV for parent ion fragmentation).
Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges for >90% recovery .
Q. What criteria define rigorous validation of this compound stability under varying storage conditions?
- Stability Protocols :
- Short-term : 24 hours at room temperature (RT).
- Long-term : -80°C for 6 months.
- Freeze-thaw : 3 cycles.
- Acceptance Criteria : ≤15% deviation from baseline concentration .
Q. How to design a cross-species comparative study for this compound pharmacokinetics?
- Design Framework :
Select species with divergent CYP450 expression (e.g., rat, dog, humanized mouse).
Administer equivalent mg/kg doses adjusted for body surface area.
Use allometric scaling to predict human PK parameters (e.g., clearance, volume of distribution) .
Properties
IUPAC Name |
7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONHKAYOJNZEC-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016412 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-45-2 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.